Cas no 2096339-28-3 (tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate)

Tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate is a boronic ester-protected pyridine derivative, widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its stable tetramethyl-1,3,2-dioxaborolane moiety enhances handling and storage, while the tert-butyl carbamate group provides additional protection for the amine functionality. This compound is particularly valuable in pharmaceutical and agrochemical synthesis due to its compatibility with diverse reaction conditions and high selectivity in forming carbon-carbon bonds. The chloro substituent at the 5-position further enables subsequent functionalization, making it a versatile building block for complex heterocyclic frameworks. Its well-defined structure and reliability in coupling reactions make it a preferred choice for precision organic synthesis.
tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate structure
2096339-28-3 structure
Product Name:tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
CAS No:2096339-28-3
MF:C16H24BClN2O4
MW:354.636763572693
MDL:MFCD08063057
CID:5212930
PubChem ID:53398373
Update Time:2025-06-10

tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-, 1,1-dimethylethyl ester
    • tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate
    • MDL: MFCD08063057
    • Inchi: 1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(8-10(18)9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
    • InChI Key: OPRSMLQJJBUDJR-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NC1=NC=C(Cl)C=C1B1OC(C)(C)C(C)(C)O1

tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate Pricemore >>

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Additional information on tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate

Comprehensive Overview of tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS No. 2096339-28-3)

The compound tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate (CAS No. 2096339-28-3) is a highly specialized boron-containing intermediate widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a tetramethyl-1,3,2-dioxaborolane moiety, makes it a valuable building block for Suzuki-Miyaura cross-coupling reactions, a cornerstone in modern drug discovery. Researchers and chemists frequently search for this compound due to its role in developing targeted therapies and small-molecule inhibitors, aligning with the growing demand for precision medicine.

In recent years, the interest in boronic acid derivatives like 2096339-28-3 has surged, driven by their applications in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. These areas are among the most searched topics in AI-driven drug discovery platforms, reflecting the compound's relevance in cutting-edge science. The tert-butyl carbamate group in its structure further enhances its stability, making it a preferred choice for high-throughput screening and medicinal chemistry workflows.

The synthesis and handling of tert-butyl N-5-chloro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ylcarbamate require expertise in air-sensitive techniques, as the dioxaborolane moiety is prone to hydrolysis. This aspect is frequently queried in scientific forums and patent databases, underscoring the need for detailed technical guidance. Its chloropyridine scaffold also attracts attention due to its prevalence in agrochemicals and bioconjugation strategies, though this compound is strictly for research purposes.

From an SEO perspective, keywords such as "boronate ester synthesis," "pyridine boronic acid derivatives," and "CAS 2096339-28-3 supplier" are highly relevant. These terms align with user searches on platforms like Google Scholar and Reaxys, where professionals seek structure-activity relationship (SAR) data. The compound's molecular weight and HPLC purity are additional metrics often explored, as they are critical for assay development and IC50 determination.

In conclusion, 2096339-28-3 exemplifies the intersection of organic chemistry and biopharmaceutical innovation. Its versatility in C-H functionalization and biaryl bond formation ensures its continued prominence in peer-reviewed literature and industrial R&D. As the scientific community prioritizes green chemistry and atom economy, this compound's role in catalytic cycles and ligand design will likely expand, further solidifying its importance.

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